molecular formula C11H14N4O4 B1194498 4,4'-(1r,2s)-cyclopropane-1,2-diyldipiperazine-2,6-dione CAS No. 66054-21-5

4,4'-(1r,2s)-cyclopropane-1,2-diyldipiperazine-2,6-dione

Katalognummer: B1194498
CAS-Nummer: 66054-21-5
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: CJRYCXUDTLRXOJ-KNVOCYPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.25 g/mol . This compound features a cyclopropane ring bonded to two piperazinedione groups, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with piperazine-2,6-dione in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione)
  • 4,4’-(1,2-Cyclopropanediyl)bis(2,5-piperazinedione)
  • 4,4’-(1,2-Cyclopropanediyl)bis(2,4-piperazinedione)

Uniqueness

4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

66054-21-5

Molekularformel

C11H14N4O4

Molekulargewicht

266.25 g/mol

IUPAC-Name

4-[(1R,2S)-2-(3,5-dioxopiperazin-1-yl)cyclopropyl]piperazine-2,6-dione

InChI

InChI=1S/C11H14N4O4/c16-8-2-14(3-9(17)12-8)6-1-7(6)15-4-10(18)13-11(19)5-15/h6-7H,1-5H2,(H,12,16,17)(H,13,18,19)/t6-,7+

InChI-Schlüssel

CJRYCXUDTLRXOJ-KNVOCYPGSA-N

SMILES

C1C(C1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3

Isomerische SMILES

C1[C@H]([C@H]1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3

Kanonische SMILES

C1C(C1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3

Synonyme

4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione)
4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione), (trans)-isomer
cis-4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione)
trans-4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.